molecular formula C10H14N2O6 B13442452 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C

1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C

Cat. No.: B13442452
M. Wt: 262.24 g/mol
InChI Key: NBKORJKMMVZAOZ-FPJDFJPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C is a deuterated and 13C-labeled analog of arabinofuranosyluracil, a nucleoside derivative. Its molecular formula is C₁₀H₁₁D₃¹³CN₂O₆, combining a 2-C-methyl-d3 group (a deuterated methyl substitution) and a 13C isotope at the uracil base. This dual isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and imaging applications, as the isotopes improve detection sensitivity and reduce metabolic interference .

Structurally, it differs from natural arabinofuranosyluracil by the introduction of a methyl group at the 2' carbon of the arabinose moiety, which is further deuterated (d3), and a 13C label in the uracil ring. These modifications aim to stabilize the compound against enzymatic degradation and enable precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

262.24 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1/i1+1D3

InChI Key

NBKORJKMMVZAOZ-FPJDFJPSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves several steps:

    Starting Materials: The synthesis begins with uracil and arabinose derivatives.

    Glycosylation: The arabinose derivative is glycosylated with uracil under acidic conditions to form the nucleoside.

    Methylation: The nucleoside is then methylated at the 2-C position using a methylating agent such as methyl iodide.

    Deuteration: The final step involves the incorporation of deuterium (d3) and carbon-13 (13C) isotopes, which can be achieved through specific labeling techniques.

Industrial production methods typically involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the uracil ring, often using reagents like sodium azide or halides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, halides.

Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the study of nucleoside analogs.

    Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the treatment of leukemia and other cancers.

    Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related nucleoside analogs, focusing on isotopic labeling, molecular properties, and functional applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Isotopic Labels Key Features Applications
1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C C₁₀H₁₁D₃¹³CN₂O₆ 13C, d3 Enhanced metabolic stability; dual isotopic labeling for precise detection. Metabolic tracing, imaging, antiviral research .
1-β-D-Arabinofuranosyluracil-13C,15N₂ (ara-U-13C,15N₂) C₈¹³CH₁₂¹⁵N₂O₆ 13C, 15N₂ Stable isotope-labeled ara-U; used for quantitative assays. Radioimmunoassays, pharmacokinetic studies .
5-Iodo-2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyluracil (FIAU) C₉H₁₀FIN₂O₅ None High accumulation in HSV1-TK-expressing cells. Imaging gene expression (e.g., HSV1-tk) in vivo .
1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-[methyl-11C]thymine (11C-FMAU) C₁₀H₁₁FN₂O₅ (11C-labeled) 11C Moderate DNA incorporation (78% in spleen). PET imaging of cellular proliferation .
1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-[76Br]bromouracil (76Br-BFU) C₉H₁₀BrFN₂O₅ 76Br High DNA incorporation (97% at 4 hours). Proliferation marker in PET imaging .

Key Research Findings

Metabolic Stability: The 2-C-methyl-d3 group in this compound reduces metabolic degradation compared to non-deuterated analogs like FIAU, which is rapidly phosphorylated in cells expressing HSV1-tk . The 13C label allows unambiguous detection in NMR or mass spectrometry, avoiding interference from endogenous compounds .

Imaging Efficiency: FIAU (non-isotopic) shows superior accumulation in HSV1-TK-transduced tumors but lacks isotopic tracing capability. In contrast, 13C-labeled analogs enable quantitative metabolic studies but require specialized imaging modalities . 11C-FMAU and 76Br-BFU, though designed for PET imaging, exhibit divergent DNA incorporation rates (78% vs. 97%), highlighting the impact of halogen vs. methyl modifications on cellular uptake .

Cross-Reactivity and Assay Compatibility: Ara-U analogs (e.g., ara-U-13C,15N₂) exhibit pH-dependent cross-reactivity with antibodies targeting ara-C (1-beta-D-arabinofuranosylcytosine), a property exploited in dual-analyte radioimmunoassays . The deuterated methyl group in this compound minimizes isotopic dilution effects in vivo, improving quantification accuracy compared to non-deuterated versions .

Biological Activity

1-beta-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C (commonly referred to as AraU-C) is a synthetic nucleoside analog with potential applications in cancer therapy and imaging. This compound is structurally related to uracil and has been studied for its biological activity, particularly in the context of cancer treatment and cellular metabolism.

AraU-C functions primarily by interfering with nucleic acid synthesis. It is phosphorylated within cells to form active metabolites that can inhibit DNA and RNA synthesis, leading to cytotoxic effects on rapidly dividing cells such as cancer cells. The incorporation of AraU-C into RNA disrupts normal RNA function, which can induce apoptosis in malignant cells.

Cytotoxicity Studies

Research has demonstrated that AraU-C exhibits selective cytotoxicity against various cancer cell lines. For instance:

  • Leukemia Cells : Studies indicate that AraU-C has significant effects on leukemia cell lines, showing a concentration-dependent reduction in viable cell counts with IC50 values ranging from 14 to 18 µM for different leukemic cells. This suggests a potent anticancer activity specific to malignant cells while sparing non-cancerous cells .
  • Breast Cancer Models : In preclinical models, AraU-C has been investigated for its efficacy in breast cancer treatment. Imaging studies using PET radiotracers labeled with fluorine-18 have shown that compounds similar to AraU-C can be utilized to monitor tumor proliferation and response to therapy .

Pharmacokinetics

The pharmacokinetic profile of AraU-C indicates rapid cellular uptake and metabolism. The compound is excreted primarily through urinary pathways, with some hepatobiliary clearance noted for specific derivatives . The half-life of the radiolabeled versions allows for effective imaging within clinical settings.

Clinical Applications

  • Imaging Tumor Proliferation : A study involving the use of 18F-labeled AraU derivatives demonstrated its potential in non-invasive imaging techniques for assessing tumor proliferation. This approach allows clinicians to evaluate the effectiveness of therapeutic interventions in real-time, providing critical insights into treatment efficacy .
  • Combination Therapies : Research has explored the use of AraU-C in combination with other chemotherapeutic agents. For example, combining AraU-C with CDK4/6 inhibitors showed enhanced antitumor effects in breast cancer models by inducing G1 arrest and promoting senescence in tumor cells .

Table 1: Summary of Cytotoxicity Data for AraU-C

Cell Line TypeIC50 (µM)Mechanism of Action
Leukemia (THP-1)14RNA incorporation leading to apoptosis
Leukemia (K562)16Disruption of nucleic acid synthesis
Breast Cancer18Inhibition of cell proliferation

Table 2: Imaging Efficacy of AraU Derivatives

Imaging TechniqueCompound UsedApplicationFindings
PET18F-AraUTumor proliferation assessmentHigh correlation with Ki-67 expression
PET18F-FEAUMonitoring treatment responseSignificant reduction in SUVmax post-therapy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.